molecular formula C17H18N2O4S B2738224 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide CAS No. 2034329-79-6

4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2738224
CAS No.: 2034329-79-6
M. Wt: 346.4
InChI Key: SOYAPOCITGHHKQ-UHFFFAOYSA-N
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Description

4-Cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C 17 H 18 N 2 O 4 S and a molecular weight of 346.4 g/mol, is characterized by a central sulfonamide group linking a 4-cyano-substituted benzene ring to a complex 2-hydroxy-3-methoxy-2-phenylpropyl chain . Calculated physicochemical properties include a topological polar surface area of approximately 108 Ų and an XLogP3 value of 1.1, indicating favorable characteristics for permeability . The structure features multiple hydrogen bond donors and acceptors, which are significant for molecular interactions in biochemical studies . As a benzenesulfonamide derivative, this compound class is frequently investigated for its potential to modulate enzyme activity. Sulfonamides are known to serve as key scaffolds in developing inhibitors for various enzymes, such as carbonic anhydrases and lipoxygenases, with applications explored in areas like anticancer and anti-inflammatory agent research . The specific substitutions on this molecule—the cyano group, the hydroxy group, and the methoxy group—offer opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets . Researchers can utilize this compound as a valuable building block or reference standard in their medicinal chemistry and drug discovery projects. This product is offered with a guaranteed high standard of purity and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-13-17(20,15-5-3-2-4-6-15)12-19-24(21,22)16-9-7-14(11-18)8-10-16/h2-10,19-20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYAPOCITGHHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNS(=O)(=O)C1=CC=C(C=C1)C#N)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide involves several steps, primarily starting from 2-hydroxy-3-methoxybenzaldehyde. The synthetic pathway typically includes the formation of the benzenesulfonamide moiety, followed by the introduction of the cyano group and subsequent modifications to achieve the final product. The detailed synthetic route can be outlined as follows:

  • Formation of Benzenesulfonamide : Reacting 2-hydroxy-3-methoxybenzaldehyde with sulfanilamide.
  • Introduction of Cyano Group : Utilizing appropriate reagents to introduce the cyano functionality.
  • Final Modifications : Adjusting substituents to optimize biological activity.

Antiproliferative Activity

Research indicates that derivatives similar to 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 1.2 to 5.3 μM , indicating potent activity against cancer cells such as MCF-7 and HCT116 .

CompoundCell LineIC50 (μM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK 2935.3

Antioxidative Activity

In addition to antiproliferative effects, compounds related to this structure have demonstrated antioxidative properties, outperforming standard antioxidants like BHT in various assays . The antioxidative activity is crucial as it contributes to the overall therapeutic efficacy by mitigating oxidative stress in cells.

Antibacterial Activity

The compound exhibits selective antibacterial activity against Gram-positive bacteria, particularly against strains like Enterococcus faecalis. Minimum Inhibitory Concentration (MIC) values for related compounds have been recorded at 8 μM , showcasing its potential as an antibacterial agent .

The biological activity of 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide is believed to stem from its ability to inhibit specific enzymes involved in inflammatory pathways, particularly lipoxygenases (LOXs). Studies have shown that related compounds can selectively inhibit platelet-type 12-lipoxygenase (12-LOX), which plays a role in various physiological processes including inflammation and cancer progression .

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of a series of benzenesulfonamide derivatives against multiple cancer cell lines. The results indicated that compounds with similar structures to 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide exhibited significant growth inhibition in vitro, suggesting a promising avenue for cancer treatment .
  • Antioxidant Properties : Another investigation focused on the antioxidative capabilities of methoxy-substituted derivatives, highlighting their superior performance compared to traditional antioxidants in cellular models .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with sulfonamide structures can exhibit significant anticancer properties. In vitro studies have shown that 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide can induce apoptosis in cancer cell lines by:

  • Inhibiting cell proliferation : The compound has been observed to reduce the growth of various cancer cell lines, including breast and colon cancer cells.
  • Modulating apoptotic pathways : It activates caspases, leading to programmed cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Its mechanism of action may involve:

  • Disruption of bacterial cell walls : This activity makes it a candidate for treating infections caused by resistant strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties by:

  • Inhibiting pro-inflammatory cytokines : This could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis.

Therapeutic Applications

Given its biological activities, 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Infection Control : As a novel antimicrobial agent against resistant bacteria.
  • Inflammatory Disease Treatment : For managing chronic inflammatory conditions.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

Cancer Cell Line Studies

A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Key findings included:

Study FocusMethodologyKey Findings
Breast CancerIn vitro assaysSignificant reduction in cell viability at micromolar concentrations
Colon CancerApoptosis assaysInduction of apoptosis linked to increased caspase activity

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA):

Study FocusMethodologyKey Findings
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC) testsMIC values lower than those of traditional antibiotics

Inflammatory Disease Models

Animal models were used to assess the anti-inflammatory effects of the compound:

Study FocusMethodologyKey Findings
Arthritis ModelsPain score assessmentsSignificant reduction in swelling and pain compared to control groups

Summary of Biological Activities

Activity TypeObserved Effect
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Comparisons
Compound Name Substituents on Sulfonamide Nitrogen Melting Point (°C) Key Functional Groups
4-Cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide (Target) 2-hydroxy-3-methoxy-2-phenylpropyl Not reported Cyano, hydroxy, methoxy
4-Cyano-N-(2-trichloromethylquinazolin-4-yl)benzenesulfonamide (8d) 2-Trichloromethylquinazolin-4-yl 204 Cyano, trichloromethyl, quinazoline
4-Chloro-N-(2-trichloromethylquinazolin-4-yl)benzenesulfonamide (8e) 2-Trichloromethylquinazolin-4-yl >260 Chloro, trichloromethyl, quinazoline
4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl]-N-pyridin-2-ylbenzamide Piperazine-dihydrodioxin-pyridinyl hybrid Not reported Cyano, pyridinyl, dihydrodioxin
HMDB0256657 Cyclopropyl-cycloocta-pyran-methylphenyl Not reported Cyano, cycloocta-pyran, hydroxyl-oxo

Key Observations:

  • Polarity and Solubility: The target compound’s hydroxy and methoxy groups likely increase hydrophilicity compared to 8d and 8e (), which feature bulky trichloromethylquinazoline groups. However, the pyridinyl and dihydrodioxin substituents in the patent compound () may enhance water solubility through hydrogen bonding .
  • Thermal Stability: The higher melting point of 8e (>260°C) vs. 8d (204°C) suggests that chloro substitution enhances crystalline packing compared to cyano . The target compound’s melting point is unreported but may be lower due to conformational flexibility.

Computational Docking Predictions

  • AutoDock Vina Analysis (): Target Compound: Predicted to form hydrogen bonds via hydroxy/methoxy groups and π-π interactions via the cyano-substituted benzene.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide?

  • Methodology :

  • Step 1 : Select precursors such as 4-cyanobenzenesulfonyl chloride and 2-hydroxy-3-methoxy-2-phenylpropylamine. Use nucleophilic substitution under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) to form the sulfonamide bond .
  • Step 2 : Optimize reaction parameters (temperature: 0–25°C; time: 12–24 hours) using design of experiments (DoE) to maximize yield and minimize byproducts .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy, cyano groups) and stereochemistry .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}, cyano C≡N at ~2250 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ ion) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation via HPLC. Use kinetic modeling to predict shelf life .
  • Analyze photostability under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and biological target interactions?

  • Methodology :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways (e.g., sulfonamide bond formation) and transition states .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., carbonic anhydrase isoforms) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein binding kinetics (e.g., GROMACS software) .

Q. How can contradictions between theoretical predictions and experimental bioactivity data be resolved?

  • Methodology :

  • Validation Loop : Refine computational models using experimental IC50_{50} values (e.g., enzyme inhibition assays) and iterate with adjusted force fields or solvation parameters .
  • Orthogonal Assays : Confirm activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives .

Q. What strategies improve the compound’s selectivity in pharmacological applications?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and test against off-target proteins .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites and optimize stability in hepatic microsomes .

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